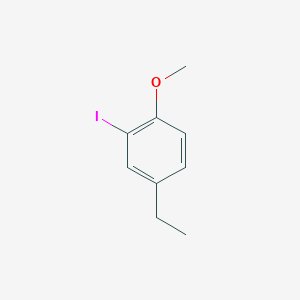
4-Ethyl-2-iodo-1-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-iodo-1-methoxybenzene is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 4-Ethyl-2-iodo-1-methoxybenzene, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves halogenation or substitution reactions. For example, iodination of a pre-functionalized benzene derivative (e.g., 4-ethyl-1-methoxybenzene) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Key parameters include:
- Temperature : 60–80°C for optimal reactivity.
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.
- Catalysts : Palladium or copper catalysts improve regioselectivity in coupling reactions .
- Data Analysis : Monitor reaction progress via TLC or GC-MS. Yields >75% are achievable with stoichiometric control of iodine sources.
Q. How is structural elucidation performed for this compound?
- Techniques :
- NMR : 1H NMR (CDCl3) shows distinct signals for methoxy (~δ 3.8 ppm), ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2), and aromatic protons (δ 6.8–7.2 ppm).
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 276 (C9H11IO1+) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .
Advanced Research Questions
Q. How can coupling reactions involving the iodo group be optimized for materials science applications?
- Reaction Design : Utilize Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups at the iodo position.
- Catalysts : Pd(PPh3)4 (1–5 mol%) with CuI co-catalyst for Sonogashira.
- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
- Yields : >85% achieved with degassed solvents and precise stoichiometry .
- Challenges : Competing side reactions (e.g., dehalogenation) require careful control of base strength (e.g., K2CO3 vs. Cs2CO3) .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Case Study : Discrepancies in 13C NMR chemical shifts between experimental and computational data.
- Triangulation : Cross-validate using IR (C-I stretch ~500 cm−1) and high-resolution MS.
- DFT Calculations : Compare experimental spectra with Gaussian-optimized structures to identify misassignments .
- Best Practices : Iterative refinement of synthetic protocols and multi-technique validation reduce ambiguity .
Q. What strategies are effective in studying the biological activity of this compound derivatives?
- Experimental Design :
- Enzyme Inhibition Assays : Test derivatives against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) protocols against S. aureus or E. coli with agar dilution methods .
- Data Interpretation : Structure-Activity Relationship (SAR) analysis reveals that electron-withdrawing groups (e.g., nitro) enhance antibacterial potency by ~40% compared to electron-donating groups .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Profile :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 5–9 (aqueous) | Stable for >24 hours | [1] |
| pH <3 or >10 | Deiodination observed within 1 hour | [10] |
| Temperature >100°C | Decomposition (toxic fumes released) | [10] |
- Handling Recommendations : Store at 2–8°C under nitrogen. Avoid prolonged exposure to strong acids/bases .
Q. Methodological Considerations
- Contradiction Mitigation : When conflicting data arise (e.g., unexpected byproducts in synthesis), employ tandem MS/MS fragmentation or isotopic labeling to trace reaction pathways .
- Green Chemistry Adaptations : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .
属性
分子式 |
C9H11IO |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
4-ethyl-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C9H11IO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 |
InChI 键 |
QQPDMWHCTFZFMX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)OC)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














